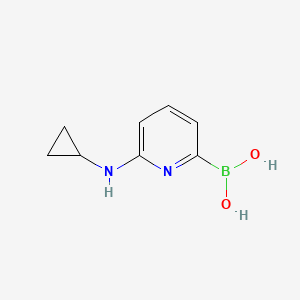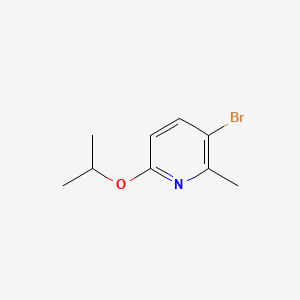![molecular formula C9H7BrN2O2 B578230 Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1359656-01-1](/img/structure/B578230.png)
Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
Overview
Description
Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound with a fused bicyclic structure. It is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry due to its unique structural properties .
Mechanism of Action
Target of Action
Compounds with an imidazo[1,2-a]pyridine-3-carboxylate core have been synthesized and screened for their anti-proliferative activity againstS. pneumoniae .
Biochemical Pathways
It is known that compounds with a similar core have shown anti-bacterial action againstS. pneumoniae , suggesting they may interfere with bacterial growth and proliferation pathways.
Result of Action
Compounds with a similar core have demonstrated anti-bacterial action againstS. pneumoniae , indicating potential antimicrobial effects.
Action Environment
Environmental factors could include pH, temperature, and the presence of other compounds or enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the reaction of 2-aminopyridine with bromoacetyl bromide, followed by cyclization and esterification to form the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale multicomponent reactions and condensation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles to replace the bromine atom.
Oxidation and Reduction Reactions: To modify the functional groups attached to the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Utilize reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for developing drugs targeting tuberculosis, cancer, and other diseases.
Biological Studies: Employed in studying enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: Utilized in the synthesis of advanced materials and as intermediates in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Imidazo[1,2-a]pyridines: Exhibit a wide range of biological activities, including anticancer and antimicrobial properties.
Uniqueness
Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which enhances its reactivity and binding affinity compared to other imidazo[1,2-a]pyridine derivatives .
Properties
IUPAC Name |
methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-11-8-3-2-6(10)5-12(7)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXJSXODXXXSKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2N1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole](/img/structure/B578154.png)



![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate](/img/structure/B578164.png)

![2-Iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B578166.png)

